molecular formula C10H10N2 B2421517 5,6,7,8-Tetrahydroisoquinoline-1-carbonitrile CAS No. 117966-19-5

5,6,7,8-Tetrahydroisoquinoline-1-carbonitrile

Cat. No.: B2421517
CAS No.: 117966-19-5
M. Wt: 158.204
InChI Key: CZPYOWGKJLSDSO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5,6,7,8-Tetrahydroisoquinoline-1-carbonitrile is a heterocyclic organic compound with the molecular formula C10H10N2. It belongs to the class of tetrahydroisoquinolines, which are known for their diverse biological activities and applications in medicinal chemistry . This compound is characterized by a fused ring system containing both aromatic and aliphatic components, making it a versatile scaffold for various chemical transformations and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,6,7,8-Tetrahydroisoquinoline-1-carbonitrile typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of cyclohexylidenecyanothioacetamide with N,N-dimethylformamide dimethyl acetal. This reaction can yield different products depending on the reaction conditions. For instance, refluxing the reagents without a solvent produces 3-(methylsulfanyl)-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile, while refluxing in benzene leads to 2-cyano-3-(dimethylamino)prop-2-enethioamide .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented in the literature. the principles of large-scale organic synthesis, such as optimizing reaction conditions, using efficient catalysts, and ensuring high yields, would apply to its production. The use of continuous flow reactors and other modern techniques could enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

5,6,7,8-Tetrahydroisoquinoline-1-carbonitrile can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding quinoline derivatives.

    Reduction: Reduction reactions can convert it into more saturated derivatives, such as decahydroquinolines.

    Substitution: Nucleophilic substitution reactions can introduce various functional groups into the molecule.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinoline derivatives, while reduction can produce decahydroquinolines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives with different properties and applications.

Scientific Research Applications

5,6,7,8-Tetrahydroisoquinoline-1-carbonitrile has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 5,6,7,8-Tetrahydroisoquinoline-1-carbonitrile involves its interaction with specific molecular targets and pathways. For instance, it can act as an enzyme inhibitor by binding to the active site of the enzyme and preventing its normal function. Additionally, it may interact with receptors in the nervous system, modulating their activity and influencing neurotransmission .

Comparison with Similar Compounds

Similar Compounds

    1,2,3,4-Tetrahydroisoquinoline: A closely related compound with similar structural features but different biological activities.

    5,6,7,8-Tetrahydroisoquinoline-4-carbonitrile: Another derivative with distinct chemical properties and applications.

    Decahydroquinoline: A more saturated derivative with different reactivity and uses

Uniqueness

5,6,7,8-Tetrahydroisoquinoline-1-carbonitrile is unique due to its specific structural features, which allow it to participate in a wide range of chemical reactions and exhibit diverse biological activities

Properties

IUPAC Name

5,6,7,8-tetrahydroisoquinoline-1-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2/c11-7-10-9-4-2-1-3-8(9)5-6-12-10/h5-6H,1-4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZPYOWGKJLSDSO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C=CN=C2C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

158.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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